molecular formula C11H14BrNO2 B8426633 3-Bromo-5-(tetrahydro-pyran-4-yloxymethyl)-pyridine

3-Bromo-5-(tetrahydro-pyran-4-yloxymethyl)-pyridine

Cat. No. B8426633
M. Wt: 272.14 g/mol
InChI Key: NFJPAYPICMTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181272B2

Procedure details

To a suspension of 60% NaH (640 mg, 16 mmol) in DMF (80 mL) is added tetrahydro-pyran-4-ol (1.6 g, 16 mmol) at 0° C. After the mixture is stirred at room temperature for 0.5 h, 3-bromo-5-bromomethyl-pyridine (1.6 g, 6.4 mmol) is added at 0° C. under N2 atmosphere. The mixture is stirred at room temperature for 16 hrs. Then saturated NH4Cl aqueous solution is used to quench the reaction and the mixture is extracted with DCM. The organic layers are combined, dried over Na2SO4, filtered and concentrated. The crude product is purified by flash column chromatography to give 700 mg of 3-bromo-5-(tetrahydro-pyran-4-yloxymethyl)-pyridine.
Name
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5][CH2:4]1.[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([CH2:17]Br)[CH:16]=1.[NH4+].[Cl-]>CN(C=O)C>[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([CH2:17][O:9][CH:6]2[CH2:7][CH2:8][O:3][CH2:4][CH2:5]2)[CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
O1CCC(CC1)O
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture is stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)COC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.